![molecular formula C12H17N3O2 B12933685 Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- CAS No. 91646-60-5](/img/structure/B12933685.png)
Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol typically involves the reaction of benzimidazole derivatives with diethanolamine. One common method involves the condensation of 2-aminobenzimidazole with formaldehyde and diethanolamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using techniques such as chromatography and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the diethanolamine moiety can interact with cell membranes and proteins, affecting their function. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(((1H-Benzimidazol-2-yl)methyl)azanediyl)diethanol
- 2,2’-(((1H-Benzimidazol-2-yl)methyl)azanediyl)dipropanol
- 2,2’-(((1H-Benzimidazol-2-yl)methyl)azanediyl)dibutanol
Uniqueness
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol is unique due to its specific combination of a benzimidazole ring and a diethanolamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, which can be advantageous for specific research and industrial purposes.
Propriétés
Numéro CAS |
91646-60-5 |
|---|---|
Formule moléculaire |
C12H17N3O2 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-[1H-benzimidazol-2-ylmethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H17N3O2/c16-7-5-15(6-8-17)9-12-13-10-3-1-2-4-11(10)14-12/h1-4,16-17H,5-9H2,(H,13,14) |
Clé InChI |
LMSFAZAHDZAGGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)CN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-](/img/structure/B12933604.png)
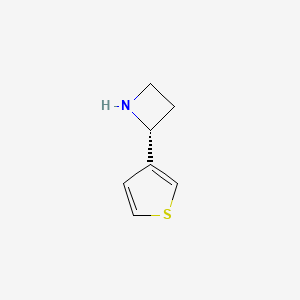
![9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine](/img/structure/B12933612.png)
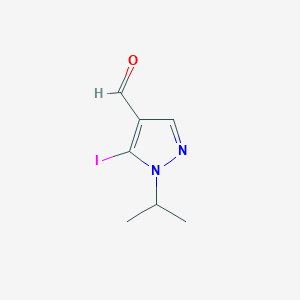
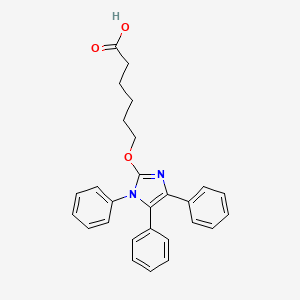
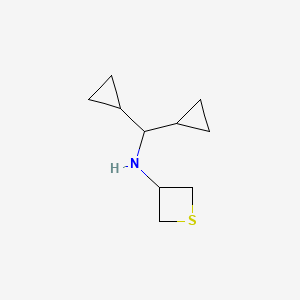
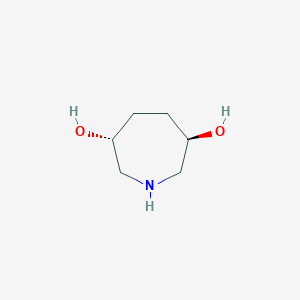
![7-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933640.png)
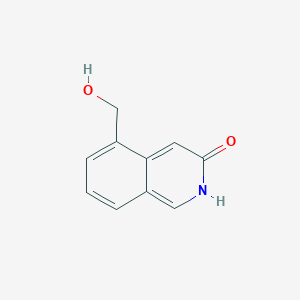

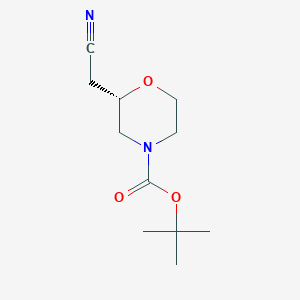
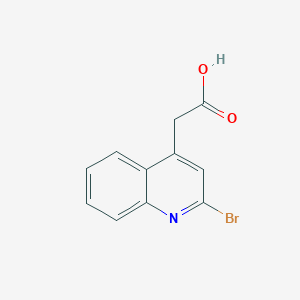
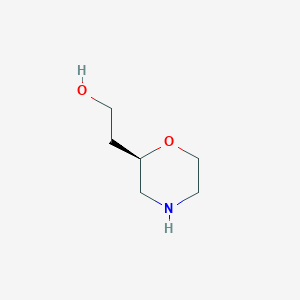
![(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B12933691.png)
